2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
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Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The compound’s appearance and odor may also be described.
Synthesis Analysis
Synthesis analysis involves detailing the methods and reagents used to synthesize the compound. This can include the type of reaction, the catalysts used, the reaction conditions, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, its stability under different conditions, and the products it forms.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Safety And Hazards
Safety and hazard analysis involves determining the compound’s toxicity, flammability, and environmental impact. This can include LD50 values, safety precautions for handling and storage, and disposal methods.
Future Directions
Future directions could involve further studies on the compound’s properties, potential applications, and areas for improvement in its synthesis.
properties
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-17(14-27-20(22)12-15)13-21(26)25-9-7-24(8-10-25)19-6-4-3-5-18(19)23/h3-6,11-12,14H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSZMUHOLDKZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCN(CC3)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone |
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